Isoquinoline, 2-benzoyl-1,2-dihydro-

Description

Contextual Significance of Isoquinoline (B145761) Derivatives in Organic Synthesis

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of profound importance in organic synthesis and medicinal chemistry. chemsynthesis.comchemicalbook.comthieme-connect.de The isoquinoline nucleus, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif found in a vast array of naturally occurring alkaloids, many of which exhibit significant biological activities. thieme-connect.deambeed.com This has made the synthesis of isoquinoline derivatives a fertile ground for the development of novel synthetic methodologies.

The versatility of the isoquinoline ring system allows for its functionalization at various positions, leading to a diverse range of compounds with tailored properties. chemicalbook.com These derivatives are not only crucial intermediates in the total synthesis of complex natural products but also form the core of numerous pharmaceutical agents and have found applications in materials science. chemsynthesis.comthieme-connect.de The development of efficient synthetic routes to access functionalized isoquinolines, including dihydroisoquinoline intermediates, remains an active area of research. chemicalbook.com

Historical Overview of Reissert Chemistry and its Evolution

The story of 2-benzoyl-1,2-dihydroisoquinoline is intrinsically linked to the development of what is now known as Reissert chemistry. In 1905, Arnold Reissert reported that the reaction of quinoline (B57606) or isoquinoline with an acid chloride and potassium cyanide resulted in the formation of a new class of compounds. These compounds, subsequently named Reissert compounds, are 1-acyl-2-cyano-1,2-dihydro-derivatives of the parent heterocycle. Specifically for isoquinoline, the reaction with benzoyl chloride and potassium cyanide yields 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338).

This discovery was a significant breakthrough as it provided a convenient method for the functionalization of the carbon atom adjacent to the nitrogen in the isoquinoline ring. The initial Reissert compound, a stable crystalline solid, can be considered a masked form of the 1-carbanion of the dihydroisoquinoline system.

Over the decades, the scope and understanding of the Reissert reaction have evolved considerably. A major advancement was the discovery that the anion of the Reissert compound, generated by treatment with a strong base, could react with various electrophiles, leading to the introduction of a wide range of substituents at the C-1 position. Subsequent hydrolysis of these elaborated Reissert compounds can lead to the formation of 1-substituted isoquinolines or other valuable derivatives. This reactivity has cemented the importance of Reissert compounds as versatile intermediates in organic synthesis.

Nomenclature and Structural Representation of 2-Benzoyl-1,2-dihydroisoquinoline

The systematic IUPAC name for the compound of focus is 2-benzoyl-1,2-dihydroisoquinoline . Let's break down this nomenclature to understand the structure:

Isoquinoline : This denotes the parent heterocyclic system, which is a bicyclic aromatic compound with the molecular formula C₉H₇N.

1,2-dihydro : This prefix indicates that the double bond between the nitrogen atom (position 2) and the adjacent carbon atom (position 1) in the pyridine ring of isoquinoline has been reduced. This results in a non-aromatic dihydropyridine (B1217469) ring fused to the benzene ring.

2-benzoyl : This signifies that a benzoyl group (-C(=O)Ph) is attached to the nitrogen atom at position 2 of the dihydroisoquinoline ring.

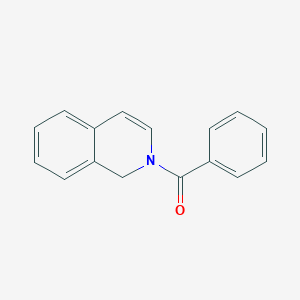

The structural representation of 2-benzoyl-1,2-dihydroisoquinoline is depicted below:

It is crucial to distinguish this compound from its closely related Reissert compound, 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile . The key difference is the presence of a nitrile group (-CN) at the C-1 position in the Reissert compound.

| Property | 2-Benzoyl-1,2-dihydroisoquinoline | 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile |

| Molecular Formula | C₁₆H₁₃NO | C₁₇H₁₂N₂O |

| Key Structural Feature at C-1 | Hydrogen atom | Nitrile group (-CN) |

| Role in Reissert Chemistry | Product of hydrolysis/decyanation of the Reissert compound | The primary Reissert compound |

While direct and extensive research focusing solely on 2-benzoyl-1,2-dihydroisoquinoline is less common than for its carbonitrile analogue, its existence as a fundamental dihydroisoquinoline derivative and its relationship to Reissert chemistry underscore its importance in the broader context of heterocyclic chemistry. Studies on related N-acyl-1,2-dihydroisoquinolines have provided insights into their reactivity and potential as synthetic intermediates. For instance, nucleophilic additions to N-benzoylisoquinolinium cations, which are precursors to these dihydro systems, have been explored, demonstrating the electrophilic nature of the C-1 position. clockss.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

50624-29-8 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1H-isoquinolin-2-yl(phenyl)methanone |

InChI |

InChI=1S/C16H13NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h1-11H,12H2 |

InChI Key |

UWXKXLUYRMXYAM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoyl 1,2 Dihydroisoquinoline

Classical Reissert Reaction Protocols

The traditional methods for synthesizing Reissert compounds, developed in the early 20th century, laid the groundwork for subsequent innovations. These protocols typically involve the use of potassium cyanide as the cyanide source.

The original Reissert reaction was conducted in a single-phase aqueous system. In this method, isoquinoline (B145761) is treated with benzoyl chloride and an aqueous solution of potassium cyanide. The reaction proceeds through the formation of an N-acylisoquinolinium salt intermediate, which is then attacked by the cyanide ion at the C-1 position.

Isoquinoline + Benzoyl Chloride + Potassium Cyanide (in water) → 2-Benzoyl-1,2-dihydro-1-isoquinaldonitrile

Despite its historical significance, the low efficiency caused by reactant degradation has led to the development of improved methods. clockss.org

To address the limitations of the single-phase aqueous method, a significant improvement was introduced by Popp and Blount. clockss.org This modification utilizes a two-phase solvent system, typically consisting of dichloromethane (B109758) and water.

In this protocol, the isoquinoline and benzoyl chloride are dissolved in the organic phase (dichloromethane), while the potassium cyanide is dissolved in the aqueous phase. The reaction occurs at the interface of the two layers. This separation of the highly water-sensitive benzoyl chloride from the bulk of the aqueous phase minimizes its hydrolysis, leading to a notable increase in the yield of the Reissert compound. This method became a standard procedure for many years due to its improved efficiency over the original single-phase approach. clockss.org

Variations and Optimized Syntheses of Reissert Compounds

Further research has focused on optimizing reaction conditions, particularly by employing anhydrous methods and examining the electronic effects of substituents.

A major advancement in Reissert synthesis is the substitution of potassium cyanide with trimethylsilyl (B98337) cyanide (TMSCN). clockss.orgrsc.org This variation allows the reaction to be carried out under homogeneous and anhydrous conditions, typically in a solvent like dichloromethane. clockss.org

The use of TMSCN effectively circumvents the issue of acid chloride hydrolysis, which is a primary cause of low yields in aqueous methods. clockss.org The reaction of isoquinoline with benzoyl chloride and TMSCN proceeds smoothly to afford 2-benzoyl-1,2-dihydro-1-isoquinaldonitrile in high yields. clockss.org Some protocols may utilize a catalytic amount of a Lewis acid, such as aluminum chloride, to facilitate the reaction. clockss.org The simplicity of the workup, which can involve merely passing the reaction mixture through a short silica (B1680970) gel column, further adds to the appeal of this method. clockss.org

Table 1: Comparison of Yields for Classical vs. TMSCN Methods

| Method | Cyanide Source | Solvent System | Typical Yield | Reference |

|---|---|---|---|---|

| Classical Reissert | Potassium Cyanide | Water or Dichloromethane/Water | Low to Moderate | clockss.org |

| TMSCN Variation | Trimethylsilyl Cyanide | Dichloromethane (anhydrous) | High (e.g., 89%) | clockss.org |

The efficiency of the Reissert reaction is significantly influenced by the electronic nature of substituents on the isoquinoline ring system. The core mechanism involves the formation of an N-acylisoquinolinium intermediate, which increases the electrophilicity of the C-1 carbon, making it susceptible to nucleophilic attack by the cyanide ion.

Substituents on the benzene (B151609) portion of the isoquinoline ring can modulate this electrophilicity. shahucollegelatur.org.in

Electron-withdrawing groups (e.g., nitro, halo) increase the electrophilicity of the isoquinolinium intermediate. By pulling electron density away from the ring, they make the C-1 position more electron-deficient and thus more reactive towards the cyanide nucleophile. This generally leads to higher reaction rates and yields. mdpi.com

Electron-donating groups (e.g., methoxy, alkyl) have the opposite effect. They donate electron density to the ring system, which slightly destabilizes the positive charge on the nitrogen and reduces the electrophilicity of the C-1 carbon. This can result in slower reaction rates and potentially lower yields. shahucollegelatur.org.in

Table 2: Predicted Impact of Substituents on Reissert Reaction Efficiency

| Substituent Type on Isoquinoline Ring | Electronic Effect | Predicted Impact on Reaction Rate |

|---|---|---|

| Nitro (-NO₂) / Chloro (-Cl) | Electron-withdrawing | Increase |

| Hydrogen (-H) | Neutral (Reference) | Baseline |

| Methoxy (-OCH₃) / Methyl (-CH₃) | Electron-donating | Decrease |

Reactivity and Transformational Pathways of 2 Benzoyl 1,2 Dihydroisoquinoline

Nucleophilic Addition Reactions

The electron-deficient nature of the C-1 position in 2-benzoyl-1,2-dihydroisoquinoline makes it a prime target for nucleophilic attack. masterorganicchemistry.comlibretexts.orgyoutube.com This reactivity is central to many of its synthetic applications.

Alkylation Reactions

Alkylation at the C-1 position is a common transformation of 2-benzoyl-1,2-dihydroisoquinoline and related Reissert compounds. researchgate.net This process introduces new carbon-carbon bonds, significantly increasing molecular complexity.

The generation of a carbanion at the C-1 position is a key step in many alkylation reactions of 2-benzoyl-1,2-dihydroisoquinoline. researchgate.net This is typically achieved by treating the parent compound with a strong base, such as sodium hydride in dimethylformamide. researchgate.net The resulting anion is a potent nucleophile that can react with various electrophiles. researchgate.net This method has been successfully employed in the synthesis of 1-benzylisoquinolines. researchgate.net

| Reactant | Base | Solvent | Product |

| 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline | Sodium Hydride | Dimethylformamide | 1-Alkyl-2-benzoyl-1-cyano-1,2-dihydroisoquinoline |

Table 1: C-1 Alkylation via Carbanion Intermediates.

2-Benzoyl-1-cyano-1,2-dihydroisoquinoline can be readily alkylated using alkyl halides. researchgate.net This reaction provides a convenient route to various substituted isoquinoline (B145761) derivatives, as the resulting alkylated Reissert compounds can be easily hydrolyzed. researchgate.net Additionally, it has been demonstrated that Reissert compounds of the isoquinoline series can be alkylated using certain Mannich bases. researchgate.netbeilstein-journals.org

| Reagent | Product Type |

| Alkyl Halides | 1-Alkyl-isoquinolines |

| Mannich Bases | 1-Aminoalkyl-isoquinolines |

Table 2: Alkylation with Alkyl Halides and Mannich Bases.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The anion of 2-benzoyl-1-cyano-1,2-dihydroisoquinoline can also undergo condensation reactions with aldehydes and ketones. These reactions are often carried out efficiently under phase-transfer catalysis (PTC) conditions, using concentrated aqueous alkali-metal hydroxides and a quaternary ammonium (B1175870) salt as a catalyst. rsc.org This methodology has been applied to reactions with electrophilic alkenes as well. rsc.org The reaction of 1,2-dicarbonyl compounds with related vinyl-substituted tetrahydroquinolines has also been explored, leading to the formation of tricyclic benzazocines with high chemo- and diastereoselectivity. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline | Aldehydes/Ketones | 50% aq. NaOH, Benzyltriethylammonium chloride (TEBAC) | 1-(Hydroxyalkyl)isoquinolines |

| 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline | Electrophilic Alkenes | 50% aq. NaOH, TEBAC | 1-(2-Substituted-ethyl)isoquinolines |

Table 3: Condensation Reactions with Carbonyl Compounds and Electrophilic Alkenes.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful tool for the construction of cyclic systems. 2-Benzoyl-1,2-dihydroisoquinoline derivatives can participate in these reactions, leading to the formation of complex polycyclic structures.

[4+2] Cycloadditions

Derivatives of 2-benzoyl-1,2-dihydroisoquinoline, particularly their tetrafluoroborate (B81430) salts, are known to undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgresearchgate.net In these reactions, the dihydroisoquinoline system can act as the diene component. For instance, the reaction of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338) tetrafluoroborate salt with (E)-3-arylidene-4-chromanones results in a regioselective [4+2] cycloaddition to yield spiro compounds. researchgate.net These reactions have been shown to be general, proceeding successfully with a variety of Reissert salts and alkenes. researchgate.net The resulting adducts can often be further transformed, for example, through acidic hydrolysis to form pyrroles. researchgate.net

| Diene | Dienophile | Product Type |

| 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile tetrafluoroborate salt | (E)-3-Arylidene-4-chromanones | Spiro[4-aryl-5-hydroxy-2-(1-isoquinolinyl)-5-phenyl-4,5-dihydro-3H-pyrrole-3,3'-3H-chroman-4'-ones] |

Table 4: [4+2] Cycloaddition Reactions.

1,3-Dipolar Cycloadditions for Pyrroloisoquinoline Scaffolds

The anion of 2-benzoyl-1,2-dihydroisoquinoline can function as a 1,3-dipole in cycloaddition reactions, providing a direct route to the pyrrolo[2,1-a]isoquinoline (B1256269) framework. rsc.org This reactivity is particularly useful for the construction of complex nitrogen-containing polycyclic systems.

In a typical reaction, the Reissert compound is treated with a base, such as sodium hydride, to generate the corresponding anion. This anion then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an activated alkene or alkyne. wikipedia.orggoogle.com For instance, the reaction with acrylonitrile (B1666552) has been shown to yield the pyrrolo[2,1-a]isoquinoline system. rsc.org Similarly, reactions with alkynes can produce substituted pyrrolo[2,1-a]isoquinolines. researchgate.net

The mechanism of this reaction is believed to proceed through a concerted [3+2] cycloaddition, where the 1,3-dipolar character of the Reissert anion reacts with the multiple bond of the dipolarophile. chempedia.inforsc.org This process allows for the stereoselective and regioselective formation of the pyrroloisoquinoline core structure. researchgate.netrhhz.net The versatility of this method is demonstrated by its application in the synthesis of various substituted pyrroloisoquinolines through the use of different dipolarophiles. rsc.orgscilit.com

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

| Dipolarophile | Product | Reference |

| Acrylonitrile | Pyrrolo[2,1-a]isoquinoline system | rsc.org |

| Alkynes | Substituted pyrrolo[2,1-a]isoquinolines | researchgate.net |

| (E)-3-Arylidene-4-chromanones | Spiro[4-aryl-5-hydroxy-2-(1-isoquinolinyl)-5-phenyl-4,5-dihydro-3H-pyrrole-3,3'-3H-chroman-4'-ones] | researchgate.net |

| Dimethyl acetylenedicarboxylate | Dihydrospiro[indoline-3,2'-pyrroles] | rhhz.net |

Rearrangement Reactions

Base-Mediated Rearrangements to C-Acyl Heterocycles

In the presence of a strong base, 2-benzoyl-1,2-dihydroisoquinoline can undergo a rearrangement to form 1-benzoylisoquinoline. This transformation involves the migration of the benzoyl group from the nitrogen atom to the adjacent carbon atom (C-1). researchgate.net

This rearrangement is typically initiated by deprotonation at C-1 by a strong base, such as sodium hydride in dimethylformamide (DMF), to form the Reissert anion. researchgate.net This anion then undergoes an intramolecular nucleophilic attack, leading to the formation of a transient intermediate which subsequently rearranges to yield the C-acyl heterocycle. This reaction provides a convenient method for the synthesis of C-acylated isoquinoline derivatives. researchgate.netresearchgate.net

Photochemical Rearrangements: N to C Migrations

Photochemical conditions can also induce the rearrangement of 2-benzoyl-1,2-dihydroisoquinoline. Irradiation with UV light can lead to the migration of the acyl group from the nitrogen to a carbon atom of the heterocyclic ring. rsc.org This process is distinct from the base-mediated rearrangement and often results in different products.

While the specific mechanisms for 2-benzoyl-1,2-dihydroisoquinoline are not extensively detailed in the provided results, photochemical rearrangements of related N-acyl-1,2-dihydroquinolines are known to proceed through excited states, potentially involving radical intermediates or pericyclic reactions. rsc.orgnih.gov These reactions can lead to the formation of various isomers, depending on the substitution pattern and reaction conditions.

Arylation Reactions with Activated Aryl Halides

The anion of 2-benzoyl-1,2-dihydroisoquinoline can act as a nucleophile in reactions with activated aryl halides, leading to the formation of 1-aryl-2-benzoyl-1,2-dihydroisoquinolines. This reaction provides a method for the C-1 arylation of the isoquinoline ring system.

The process typically involves the generation of the Reissert anion using a base, followed by its reaction with an aryl halide. The reactivity of the aryl halide is crucial, with activated halides (e.g., those bearing electron-withdrawing groups) being more effective substrates. dicp.ac.cniu.edu Palladium-catalyzed cross-coupling reactions have also been developed for the α-arylation of related ketone systems, suggesting potential for similar applications with Reissert compounds. acs.org The use of specific ligands can be critical in facilitating these transformations, especially with sterically hindered substrates. dicp.ac.cnnih.gov

Hydrolytic Pathways of Reissert Adducts

The hydrolysis of 2-benzoyl-1,2-dihydroisoquinoline, a type of Reissert adduct, can proceed under either acidic or basic conditions, leading to different products. wikipedia.orgchemeurope.com

Under acidic conditions, hydrolysis typically yields isoquinoline-1-carboxamide (B73039) and benzaldehyde. researchgate.net The mechanism involves protonation of the nitrogen atom, followed by nucleophilic attack of water at the carbonyl carbon of the benzoyl group and subsequent cleavage.

Basic hydrolysis, on the other hand, generally leads to the formation of isoquinoline and benzoic acid. researchgate.net This pathway involves the removal of the C-1 proton, followed by elimination of the benzoyl group. The ease of hydrolysis can be influenced by the substituents on the isoquinoline ring and the nature of the acyl group. researchgate.net

Table 2: Hydrolysis Products of 2-Benzoyl-1,2-dihydroisoquinoline

| Condition | Products | Reference |

| Acidic | Isoquinoline-1-carboxamide, Benzaldehyde | researchgate.net |

| Basic | Isoquinoline, Benzoic Acid | researchgate.net |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Alkylation and Condensation

The alkylation and condensation reactions of 2-benzoyl-1,2-dihydroisoquinoline and its derivatives are foundational to their synthetic utility. The core mechanistic feature is the generation of a stabilized carbanion, known as the Reissert anion, at the C1 position. researchgate.net This is typically achieved by treating the Reissert compound with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). researchgate.netresearchgate.net The resulting anion is a potent nucleophile that readily reacts with various electrophiles.

In alkylation reactions, the Reissert anion attacks alkyl halides, leading to the formation of 1-alkyl-2-benzoyl-1,2-dihydroisoquinolines. researchgate.net This two-step sequence of anion formation followed by alkylation provides a reliable method for introducing substituents at the C1 position of the isoquinoline (B145761) core. researchgate.net

More advanced mechanistic strategies have been developed to control the stereochemistry of these reactions. A notable example is the asymmetric organocatalytic allylic alkylation of Reissert compounds with Morita–Baylis–Hillman (MBH) carbonates. rsc.org This process utilizes a chiral catalyst to create a stereochemically defined environment for the reaction. The mechanism involves the nucleophilic attack of the Reissert anion on the MBH carbonate, guided by the catalyst to produce enantioenriched 1,2-dihydroisoquinolines bearing adjacent quaternary and tertiary chiral centers with high diastereoselectivity and enantioselectivity. rsc.org

Condensation reactions follow a similar mechanistic principle, where the Reissert anion acts as the nucleophile. For instance, Reissert compounds can undergo acid-catalyzed condensation with activated alkenes like acrylonitrile (B1666552). wikipedia.org

Mechanistic Hypotheses for Rearrangement Reactions

Beyond simple substitution, the Reissert anion intermediate is prone to undergo fascinating rearrangement reactions. One of the most significant is the rearrangement that occurs upon heating in the presence of a strong base, which yields an aromatic C-acyl heterocycle, specifically a ketone. researchgate.netresearchgate.net The reaction of the isoquinoline Reissert compound with sodium hydride and isopropyl iodide at room temperature can lead to multiple products, including the expected ketone from this rearrangement pathway. researchgate.net

Another mechanistic hypothesis involves an intramolecular nucleophilic aromatic substitution (SNAr). In a specific case involving a Reissert compound with a fluoride-activated aroyl group, the intermediate anion was observed to undergo an intramolecular displacement of the fluoride (B91410) ion. researchgate.net This results in the formation of a cyano lactam, demonstrating a competing rearrangement pathway that depends on the substrate's specific electronic features. researchgate.net

Radical Pathways in Functionalization Reactions

While many reactions of Reissert compounds proceed through ionic intermediates, evidence suggests the involvement of radical pathways under certain conditions. The formation of multiple products in the reaction of an isoquinoline Reissert compound with NaH and an alkyl halide has been partially attributed to Single Electron Transfer (SET) processes. researchgate.net

In a proposed SET mechanism, the Reissert anion can act as an electron donor to a suitable acceptor, such as the alkyl halide. This electron transfer generates a radical pair: a Reissert radical and an alkyl radical. The subsequent coupling of these radicals or their further reaction with other species can lead to the observed products. This radical pathway can operate in parallel with the more conventional ionic SN2 mechanism and helps explain the formation of unexpected byproducts in some functionalization reactions.

Stereochemical and Regiochemical Control in Transformations

The ability to control the three-dimensional arrangement (stereochemistry) and the site of bond formation (regiochemistry) is paramount for the sophisticated application of 2-benzoyl-1,2-dihydroisoquinoline in synthesis.

Stereochemical Control: Significant progress has been made in achieving high levels of stereocontrol. The asymmetric organocatalytic allylic alkylation of Reissert compounds is a prime example. rsc.org By employing a suitable chiral organocatalyst, it is possible to construct vicinal quaternary and tertiary chiral centers at the C1 position with excellent control over the product's stereochemistry. rsc.org This method provides access to highly functionalized and enantioenriched dihydroisoquinolines, which are valuable precursors for chiral alkaloids and other biologically active molecules. nih.gov The reported success of this protocol highlights the potential for catalyst-directed stereoselection in Reissert chemistry. rsc.org

| Parameter | Reported Value |

|---|---|

| Enantiomeric Excess (ee) | Up to 94% |

| Diastereomeric Ratio (dr) | > 20:1 |

Regiochemical Control: Regioselectivity is prominently displayed in the cycloaddition reactions of Reissert salt derivatives. The tetrafluoroborate (B81430) salts of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338) can participate in [4+2] cycloaddition reactions with various alkenes, such as 2-arylmethylene-1,3-indanediones. researchgate.netresearchgate.net In these reactions, the Reissert salt behaves as a 1,3-dipole equivalent. The reaction proceeds with high regioselectivity, leading to the formation of specific spiro-adducts. researchgate.netresearchgate.net The regiochemical outcome is governed by the electronic and steric properties of both the Reissert salt and the alkene partner, a principle that is fundamental to cycloaddition chemistry. masterorganicchemistry.com The structure of the resulting spirocycloadducts has been confirmed through spectroscopic methods and X-ray crystallography, solidifying the mechanistic understanding of this regioselective transformation. researchgate.netresearchgate.net These spiro compounds can then be further transformed, for instance, through acidic hydrolysis, to yield substituted pyrroles. researchgate.net

Spectroscopic Analysis and Structural Elucidation of 2 Benzoyl 1,2 Dihydroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-benzoyl-1,2-dihydroisoquinoline and its derivatives. slideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework. researchgate.net

In the ¹H NMR spectrum of 2-benzoyl-1,2-dihydroisoquinoline derivatives, the protons of the dihydroisoquinoline and benzoyl moieties exhibit characteristic chemical shifts. For instance, the protons on the dihydroisoquinoline ring, particularly those at C1 and C3, often show distinct signals. ias.ac.in Aromatic protons typically appear in the downfield region, generally between 6.8 and 7.6 ppm, depending on the substitution pattern of the benzoyl and isoquinoline (B145761) rings. nih.gov The complexity of these signals can sometimes be challenging to interpret due to overlapping peaks, but advanced 2D NMR techniques such as COSY can help establish proton-proton connectivities. slideshare.netbas.bg

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the benzoyl group is particularly diagnostic, appearing significantly downfield, often in the range of 157–172 ppm. nih.govnih.gov The carbons of the aromatic rings and the sp³-hybridized carbons of the dihydroisoquinoline ring also show characteristic resonances that aid in the complete structural assignment. nih.govnih.gov The combination of ¹H and ¹³C NMR, often supported by heteronuclear correlation experiments like HSQC and HMBC, allows for a comprehensive and unambiguous assignment of all atoms in the molecule. bas.bgbeilstein-journals.org

Table 1: Representative NMR Data for 2-Benzoyl-1,2-dihydroisoquinoline Derivatives

| Compound/Derivative | Nucleus | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| N-(2-Bromobenzyl)-N-(1,3-diphenylpropa-1,2-dien-1-yl)acetamide | ¹H | 7.46 (d), 7.40–7.31 (m), 7.26–7.20 (m), 7.07 (t), 7.03–7.00 (m), 6.62 (s), 5.23 (d), 4.72 (d), 2.23 (s) | nih.gov |

| ¹³C | 206.9, 171.5, 136.3, 132.7, 132.6, 131.9, 130.0, 129.1, 128.8, 128.7, 128.6, 128.3, 127.7, 127.5, 125.5, 123.8, 115.8, 101.9, 49.6, 22.2 | nih.gov | |

| (S)-N-(4-Fluorobenzyl)-1-(4-chlorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | ¹H | 7.15–7.35 (m, 13H), 6.32 (s, 1H), 5.07 (t, 1H), 4.52 (d, 2H), 3.63–3.65 (m, 2H), 2.79–2.92 (m, 2H) | nih.gov |

| ¹³C | 157.38, 142.75, 136.83, 136.49, 135.07, 133.56, 130.30, 129.41, 128.66, 128.52, 128.39, 128.21, 127.43, 127.28, 127.16, 127.04, 126.41, 57.97, 43.05, 40.22, 28.41 | nih.gov |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 2-benzoyl-1,2-dihydroisoquinoline and its derivatives. nih.gov It also provides valuable structural information through the analysis of fragmentation patterns. nih.govlibretexts.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from these compounds for mass analysis. nih.govnih.gov

In the mass spectrum of a 2-benzoyl-1,2-dihydroisoquinoline derivative, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed, which confirms the molecular weight of the compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy. researchgate.netnih.govnih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer insights into the compound's structure. nih.govresearchgate.net Characteristic fragmentation pathways for isoquinoline alkaloids often involve cleavages of the dihydroisoquinoline ring and the loss of substituent groups. nih.gov For example, cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway in amines and related compounds. libretexts.org The benzoyl group can also undergo characteristic fragmentation. By analyzing these fragment ions, the connectivity of the molecule can be confirmed, complementing the data obtained from NMR spectroscopy. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for selected 2-Benzoyl-1,2-dihydroisoquinoline Derivatives

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z | Reference |

|---|---|---|---|---|

| (S)-N-(4-Fluorobenzyl)-1-(4-chlorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | ESI | 377.1342 | 377.1344 | nih.gov |

| N-(2-Bromobenzyl)-N-(1,3-diphenylpropa-1,2-dien-1-yl)acetamide | EI | 417.0728 [M]⁺ | 417.0730 | nih.gov |

| N-(2-Bromobenzyl)-N-(1-(4-fluorophenyl)-3-phenylpropa-1,2-dien-1-yl)acetamide | EI | 435.0634 [M]⁺ | 435.0632 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. fiveable.me For 2-benzoyl-1,2-dihydroisoquinoline and its derivatives, IR spectroscopy provides clear evidence for key structural features. pressbooks.pub

The most prominent and easily identifiable absorption band in the IR spectrum of these compounds is the carbonyl (C=O) stretch of the benzoyl group's amide functionality. This strong absorption typically appears in the range of 1630-1680 cm⁻¹. libretexts.org The exact position can be influenced by the electronic environment and conjugation.

Other important absorptions include those for C-H stretching. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydroisoquinoline ring appear just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. pressbooks.pub The presence of other functional groups in derivatives will give rise to additional characteristic peaks, aiding in their identification. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for 2-Benzoyl-1,2-dihydroisoquinoline Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |

|---|---|---|---|

| Amide C=O Stretch | 1630 - 1680 | Strong, sharp peak | libretexts.org |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to strong peaks | pressbooks.pub |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak peaks | libretexts.org |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to strong peaks | libretexts.org |

| C-N Stretch | 1000 - 1350 | Medium to weak peaks | libretexts.org |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. gla.ac.uk This technique is invaluable for determining the absolute configuration of chiral centers and for analyzing the preferred conformation of the molecule. nih.gov

Conformational analysis of the dihydroisoquinoline ring and the orientation of the benzoyl group can be studied in detail. mdpi.comunibo.it The dihydroisoquinoline ring can adopt various conformations, and the benzoyl group may have a specific rotational preference relative to the rest of the molecule. These conformational details, which can be influenced by intermolecular interactions within the crystal lattice, provide a deeper understanding of the molecule's structural properties. mdpi.comnih.gov

Table 4: Illustrative Crystallographic Data Parameters

| Parameter | Description | Typical Information Obtained | Reference |

|---|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Provides fundamental information about the packing of molecules in the crystal. | mdpi.com |

| Space Group | The space group defines the symmetry elements within the unit cell. | Determines the arrangement and orientation of molecules in the crystal lattice. | mdpi.com |

| Bond Lengths | The distances between the centers of two bonded atoms. | Confirms the connectivity and can indicate bond order (single, double, triple). | mdpi.com |

| Bond Angles | The angles formed between three connected atoms. | Defines the geometry around an atom and the overall shape of the molecule. | mdpi.com |

| Torsional Angles | The angle between the planes defined by four connected atoms. | Describes the conformation of the molecule, including ring puckering and substituent orientation. | nih.gov |

| Absolute Configuration | The spatial arrangement of atoms in a chiral molecule. | Unambiguously determines the R/S configuration of stereocenters. | mdpi.com |

Photophysical Characterization (UV-Vis and Fluorescence Spectroscopy) in Structural Context

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its subsequent de-excitation processes. These photophysical properties are intrinsically linked to the molecular structure, particularly the extent of the conjugated π-electron system. nsf.gov

Fluorescence spectroscopy provides information about the emission of light from the excited state of the molecule. Not all derivatives may be fluorescent, but for those that are, the emission spectrum, quantum yield, and fluorescence lifetime are valuable parameters. These properties are highly dependent on the rigidity of the molecular structure and the presence of any groups that can quench fluorescence. The relationship between the structure and the photophysical properties is crucial for applications in areas such as chemical sensing and imaging.

Table 5: Photophysical Data for Representative Aromatic Systems

| Compound Type | Technique | Key Parameter | Typical Range/Observation | Reference |

|---|---|---|---|---|

| Aromatic Carbonyls | UV-Vis Spectroscopy | λ_max (n→π*) | 270-300 nm | beilstein-journals.org |

| λ_max (π→π*) | 230-270 nm | beilstein-journals.org | ||

| Fused Aromatic Systems | UV-Vis Spectroscopy | λ_max | Can extend into the visible region depending on conjugation | beilstein-journals.org |

| Fluorescent Derivatives | Fluorescence Spectroscopy | Emission λ_max | Typically red-shifted compared to absorption λ_max | beilstein-journals.org |

| Quantum Yield (Φ_f) | Varies greatly with structure and environment | beilstein-journals.org |

Computational Chemistry Approaches in 2 Benzoyl 1,2 Dihydroisoquinoline Research

Molecular Mechanics and Conformational Searching

Molecular mechanics (MM) provides a computationally efficient method to explore the potential energy surface of a molecule and identify its stable conformations. For 2-Benzoyl-1,2-dihydroisoquinoline, the key degrees of freedom include the puckering of the dihydroisoquinoline ring and the orientation of the N-benzoyl group.

Conformational searches using MM force fields, such as MMFF94 or Amber, can reveal the preferred geometries of the molecule. The dihydroisoquinoline ring is expected to adopt a distorted boat or half-chair conformation to relieve steric strain. The rotational barrier around the N-C(O) amide bond is significant, leading to distinct syn and anti conformers, with the anti conformer generally being more stable due to reduced steric hindrance between the benzoyl group and the dihydroisoquinoline ring system.

Table 1: Illustrative Conformational Analysis Data for 2-Benzoyl-1,2-dihydroisoquinoline

| Conformer | Dihedral Angle (C1-N2-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| anti | ~180° | 0.00 | 95.5 |

| syn | ~0° | 2.50 | 4.5 |

Note: The data in this table is illustrative and based on general principles of N-acyl compound conformations. Specific values for 2-Benzoyl-1,2-dihydroisoquinoline would require dedicated computational studies.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) offers a higher level of theory to investigate the electronic properties of 2-Benzoyl-1,2-dihydroisoquinoline, providing a more accurate description of its structure and reactivity compared to molecular mechanics.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

For 2-Benzoyl-1,2-dihydroisoquinoline, the HOMO is expected to be localized on the electron-rich dihydroisoquinoline ring, particularly on the enamine-like double bond. This indicates that the molecule will act as a nucleophile at this position. The LUMO is likely to be centered on the benzoyl group, specifically the carbonyl carbon, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 2: Illustrative Frontier Molecular Orbital Energies for 2-Benzoyl-1,2-dihydroisoquinoline

| Orbital | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.60 |

Note: These energy values are representative and would be calculated using a specific DFT functional and basis set.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For 2-Benzoyl-1,2-dihydroisoquinoline, the Fukui function for nucleophilic attack (f+) would likely be highest at the C1 position, confirming its susceptibility to electrophiles. The Fukui function for electrophilic attack (f-) would be prominent on the carbonyl carbon of the benzoyl group.

Molecular Electrostatic Potential (MESP): The MESP map visually represents the electrostatic potential on the electron density surface of the molecule. For 2-Benzoyl-1,2-dihydroisoquinoline, the MESP would show negative potential (red/yellow) around the carbonyl oxygen, indicating a region prone to electrophilic attack, and a less negative or positive potential (blue/green) around the N-H and C-H protons.

Table 3: Illustrative Fukui Function Indices for Selected Atoms of 2-Benzoyl-1,2-dihydroisoquinoline

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C1 | 0.25 | 0.05 |

| N2 | 0.08 | 0.12 |

| C=O (Carbon) | 0.03 | 0.30 |

| C=O (Oxygen) | 0.15 | 0.02 |

Note: These values are for illustrative purposes to demonstrate the concept.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of 2-Benzoyl-1,2-dihydroisoquinoline in a simulated environment, such as in a solvent. MD simulations can reveal how the molecule's conformation changes over time and how it interacts with its surroundings.

An MD simulation would show the flexibility of the dihydroisoquinoline ring and the rotation of the benzoyl group. It could also be used to study the stability of different conformers and the dynamics of their interconversion. Furthermore, by simulating the molecule in a solvent like water or an organic solvent, one can investigate the role of solvent molecules in stabilizing certain conformations or influencing reaction pathways. For instance, the interaction of water molecules with the carbonyl group via hydrogen bonding could be observed.

Synthetic Utility and Applications in Complex Molecule Synthesis

Construction of Substituted Isoquinoline (B145761) Derivatives

The 2-benzoyl-1,2-dihydroisoquinoline scaffold is a valuable precursor for the synthesis of various substituted isoquinoline derivatives. One of the most well-established methods involves the use of Reissert compounds, which are 2-benzoyl-1-cyano-1,2-dihydroisoquinolines. These compounds can be readily alkylated at the C-1 position using alkyl halides. researchgate.net Subsequent hydrolysis of the alkylated Reissert compounds with an aqueous base provides a convenient route to prepare a variety of substituted isoquinoline derivatives. researchgate.net

An improved procedure for generating 1-benzylisoquinolines in high yields utilizes the generation of the C-1 carbanion of the Reissert compound with sodium hydride in dimethylformamide. researchgate.net This method facilitates the condensation with nitrobenzyl and iodobenzyl chlorides, leading to the synthesis of nitrobenzyl- and iodobenzylisoquinoline derivatives. researchgate.net These derivatives, in turn, serve as precursors for the synthesis of aporphines through subsequent reduction and cyclization reactions. researchgate.net

Furthermore, research has demonstrated the synthesis of N-substituted 1,2-dihydrobenz[g]isoquinoline-5,10-diones, a novel class of compounds, through an acid-mediated intramolecular cyclization of N-protected 2-(((2,2-dimethoxyethyl)amino)methyl)-1,4-naphthoquinones. researchgate.net This highlights the adaptability of the isoquinoline framework in creating complex, polycyclic structures.

Synthesis of Nitrogen-Containing Heterocycles Beyond Isoquinoline

The utility of 2-benzoyl-1,2-dihydroisoquinoline extends beyond the synthesis of simple isoquinoline derivatives, proving instrumental in the construction of other nitrogen-containing heterocyclic systems.

Pyrroles and Pyrrolo[2,1-a]isoquinolines

The 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338) tetrafluoroborate (B81430) salt has been shown to be a key reactant in the synthesis of tetrasubstituted pyrroles. researchgate.net This transformation can occur through a [4+2] cycloaddition reaction with 2-arylidene-3(2H)-benzofuranones, forming spiro compounds that subsequently evolve into pyrroles upon acidic hydrolysis or when refluxed in DMF. researchgate.net

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a fusion of two privileged heterocyclic frameworks, is found in numerous natural products and synthetic molecules with significant biological activity, particularly as cytotoxic agents and topoisomerase inhibitors. rsc.orgnih.gov The synthesis of this scaffold often involves the formation of the pyrrole (B145914) ring onto a pre-existing isoquinoline or tetrahydroisoquinoline precursor. rsc.org Various synthetic strategies have been developed, including 1,3-dipolar cycloaddition reactions of acetylenes with reactive munchone intermediates derived from tetrahydroisoquinoline-1-carboxylic acids. google.com

Spiro Compounds

The reactivity of 2-benzoyl-1,2-dihydroisoquinoline derivatives has been effectively utilized in the synthesis of spiro compounds. A notable example is the regioselective [4+2] cycloaddition reaction between a 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile tetrafluoroborate salt and (E)-3-arylidene-4-chromanones. researchgate.net This reaction leads to the formation of spiro[4-aryl-5-hydroxy-2-(1-isoquinolinyl)-5-phenyl-4,5-dihydro-3H-pyrrole-3,3'-3H-chroman-4'-ones] in good yields. researchgate.net The regio- and stereochemistry of these spiro adducts have been confirmed through spectroscopic and X-ray analysis. researchgate.net Similarly, the reaction with 2-arylmethylene-1,3-indanediones also yields spiro compounds. researchgate.net These spiro intermediates are not merely synthetic curiosities; they can be further transformed, for instance, into pyrroles through acidic hydrolysis. researchgate.net

Role in Alkaloid Synthesis (e.g., Benzylisoquinolines, Aporphines)

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse group of plant secondary metabolites with a long history of medicinal use. nih.govwikipedia.org The biosynthesis of these alkaloids often proceeds through (S)-norcoclaurine, a central precursor. wikipedia.org Synthetic strategies for accessing the core 1-substituted tetrahydroisoquinoline (THIQ) skeleton, a key feature of many BIAs, include the Bischler-Napieralski cyclization/reduction sequence and the Pictet-Spengler condensation. mdpi.com

The 2-benzoyl-1,2-dihydroisoquinoline framework, particularly through its Reissert compound derivatives, plays a significant role in the laboratory synthesis of benzylisoquinolines. An improved method for preparing 1-benzylisoquinolines involves the use of Reissert compound intermediates, where the C-1 carbanion is generated and then reacted with appropriate benzyl (B1604629) halides. researchgate.net This approach has been successfully applied in the synthesis of various benzylisoquinoline derivatives. researchgate.net

Furthermore, these synthetically derived benzylisoquinolines are crucial intermediates in the synthesis of more complex alkaloids like aporphines. For instance, nitrobenzylisoquinoline derivatives, synthesized via the Reissert route, can undergo reduction and subsequent Pschorr cyclization to afford aporphine (B1220529) structures. researchgate.net Photochemical cyclization of 1-(2-iodobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline also yields aporphine, albeit in lower yields. researchgate.net This underscores the importance of 2-benzoyl-1,2-dihydroisoquinoline chemistry in accessing the intricate molecular architectures of medicinally important alkaloids.

Emerging Trends and Future Research Directions in 2 Benzoyl 1,2 Dihydroisoquinoline Chemistry

Novel Catalytic Systems for Reissert Reactions and Transformations

The development of advanced catalytic systems is a cornerstone of modern organic synthesis, and the chemistry of 2-benzoyl-1,2-dihydroisoquinoline has significantly benefited from these innovations. The classic Reissert reaction, traditionally requiring stoichiometric reagents, is now amenable to a variety of catalytic and enantioselective transformations.

A significant breakthrough has been the development of the first catalytic enantioselective Reissert-type reaction. nih.govcapes.gov.br Researchers have successfully employed a Lewis acid-Lewis base bifunctional catalyst to achieve the formation of Reissert products in high yields (57% to 99%) and with good to excellent enantioselectivity (54% to 96% ee). capes.gov.br Kinetic studies have revealed that while the catalyst does not accelerate the initial, rate-determining formation of the acyl quinolinium ion, it strongly facilitates the subsequent cyanation step. capes.gov.br This methodology has been successfully applied to the asymmetric synthesis of a potent NMDA receptor antagonist, (-)-L-689,560. nih.govcapes.gov.br Furthermore, the catalyst has been immobilized on a solid support (JandaJEL), enabling its use in solid-phase synthesis, which, while slightly less enantioselective, offers advantages in product purification and catalyst recycling. capes.gov.br

Phase-transfer catalysis (PTC) has also emerged as a powerful tool. In one approach, the condensation of 2-benzoyl-1-cyano-1,2-dihydroisoquinoline with electrophilic alkenes is efficiently catalyzed by benzyltriethylammonium chloride (TEBAC) in a biphasic system of 50% aqueous sodium hydroxide (B78521) and an organic solvent, leading to 1-(2-substituted-ethyl)isoquinolines. rsc.org This method provides a practical and effective alternative to traditional homogeneous conditions.

Other innovative catalytic strategies include the use of aluminum chloride as a catalyst in an anhydrous, homogeneous synthesis of Reissert compounds from isoquinoline (B145761), an acid chloride, and trimethylsilyl (B98337) cyanide. clockss.org This method is particularly effective for reactive acid chlorides that are prone to hydrolysis in the traditional aqueous methylene (B1212753) chloride system. clockss.org The development of asymmetric counteranion-directed catalysis and chiral anion phase-transfer catalysis represents another frontier, offering new ways to achieve enantioselectivity by controlling the ion pair environment of the reactive intermediates. researchgate.net

Table 1: Catalytic Systems for Reissert Reactions

| Catalyst Type | Description | Application Example | Ref |

|---|---|---|---|

| Bifunctional Catalyst | Lewis acid-Lewis base catalyst for enantioselective cyanation. | Asymmetric synthesis of a potent NMDA receptor antagonist. | nih.govcapes.gov.br |

| Phase-Transfer Catalyst | Benzyltriethylammonium chloride (TEBAC) for condensations. | Condensation with electrophilic alkenes. | rsc.org |

| Lewis Acid Catalyst | Aluminum chloride for anhydrous Reissert compound synthesis. | Synthesis using reactive acid chlorides. | clockss.org |

Exploration of New Reactivity Modes and Transformations

Beyond the traditional alkylation and condensation reactions, research is uncovering novel reactivity modes for 2-benzoyl-1,2-dihydroisoquinoline derivatives, expanding their synthetic utility. A prominent area of exploration is their participation in cycloaddition reactions.

Hydrofluoroborate salts of 2-acyl-1,2-dihydroisoquinaldonitriles (Reissert salts) have been shown to undergo [4+2] cycloaddition reactions with alkenes and alkynes. researchgate.net These reactions provide access to complex heterocyclic systems such as substituted 2-(1-isoquinolyl)pyrroles. researchgate.net In a particularly interesting transformation, isoquinoline Reissert salts react with acetylenic aldehydes in a novel cycloaddition to form trisubstituted oxazoles, a reaction pathway that contrasts with the behavior of related phthalazine (B143731) Reissert salts which yield pyrrolo[2,1-a]phthalazines under similar conditions. This divergence highlights the subtle electronic and steric factors that can be exploited to control reaction outcomes.

The dearomatization of the isoquinoline core represents another exciting frontier. Nucleophilic dearomatization of the corresponding azaarenium salts, derived from Reissert compounds, is a powerful strategy for generating three-dimensional molecular complexity from flat aromatic precursors. researchgate.net This approach allows for the simultaneous functionalization and dearomatization of the scaffold, providing rapid access to partially saturated nitrogen heterocycles that are prevalent in natural products and pharmaceuticals. researchgate.net

Furthermore, the anion of the Reissert compound can be utilized in various transformations. For instance, alkylation with alkyl halides followed by hydrolysis provides a convenient route to substituted isoquinoline derivatives. researchgate.net These alkylated Reissert compounds serve as key intermediates in the synthesis of complex natural products and their analogs. researchgate.net

Table 2: Novel Transformations of Reissert Compounds

| Reaction Type | Description | Product Type | Ref |

|---|---|---|---|

| [4+2] Cycloaddition | Reaction of Reissert salts with alkenes or alkynes. | Substituted pyrroles, Spiro compounds | researchgate.net |

| Novel Cycloaddition | Reaction of Reissert salts with acetylenic aldehydes. | Trisubstituted oxazoles | |

| Nucleophilic Dearomatization | Addition of nucleophiles to activated isoquinolinium salts. | Dihydro- and tetrahydroisoquinolines | researchgate.net |

Integrated Methodologies for Enhanced Synthetic Efficiency

To meet the demands of modern chemical synthesis for speed, efficiency, and sustainability, researchers are developing integrated methodologies that combine multiple reaction steps into single, streamlined operations. These approaches, including tandem, cascade, and one-pot reactions, are being increasingly applied to the synthesis of dihydroisoquinoline frameworks.

Tandem or cascade reactions, where a series of intramolecular transformations are triggered by a single catalytic event, offer an elegant way to build molecular complexity. An efficient silver-catalyzed tandem cycloisomerization/hydroarylation reaction has been developed to form highly functionalized 1,2-dihydroisoquinoline (B1215523) derivatives. rsc.org This method allows for the incorporation of biologically relevant moieties, such as indoles and pyrroles, in a single step under mild conditions. rsc.org Similarly, palladium-catalyzed cascade reactions of allenamides with arylboronic acids provide concise access to a variety of highly substituted 1,2-dihydroisoquinolines. nih.gov

One-pot procedures that combine multiple distinct reaction steps without the isolation of intermediates are also gaining prominence. A notable example is a one-pot tandem synthesis of substituted tetrahydroquinolines using a bifunctional palladium-supported metal-organic framework (Pd/UiO-66(HCl)). rsc.org This process integrates a Claisen-Schmidt condensation with a reductive intramolecular cyclization. The use of operando NMR spectroscopy has been instrumental in identifying the complex reaction network and optimizing the process. rsc.org

The application of flow chemistry, which involves performing reactions in continuous-flow reactors, is another emerging trend with the potential to significantly enhance synthetic efficiency. nih.gov Although specific applications to 2-benzoyl-1,2-dihydroisoquinoline are still emerging, the benefits of flow chemistry, such as precise control over reaction parameters, enhanced safety, and ease of scalability, make it an attractive platform for future developments in Reissert chemistry. nih.gov These integrated methodologies are crucial for the rapid and efficient construction of libraries of complex isoquinoline-based molecules for drug discovery and other applications. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 2-benzoyl-1,2-dihydroisoquinoline derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of benzoyl-substituted precursors or Friedel-Crafts acylation. For example, benzyl ester derivatives (e.g., benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate) are synthesized via base-catalyzed condensation followed by oxidation . Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (60–100°C), and catalyst selection (e.g., Pd/C for hydrogenation). Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity.

Q. How can spectroscopic techniques differentiate structural isomers of 2-benzoyl-1,2-dihydroisoquinoline?

- Methodological Answer : -NMR is essential for distinguishing isomers. For instance, the dihydroisoquinoline proton (C1-H) resonates at δ 5.2–5.8 ppm as a doublet due to coupling with adjacent protons, while aromatic protons in the benzoyl group appear as a multiplet at δ 7.3–8.1 ppm. IR spectroscopy identifies carbonyl stretching frequencies (~1680 cm) and NH bending modes (~1550 cm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for 2-benzoyl-1,2-dihydroisoquinoline derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions. For example:

- Biological Assays : Compare IC values across cell lines (e.g., HEK-293 vs. HeLa) using standardized protocols (e.g., MTT assay).

- Solubility Effects : Use co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives in enzyme inhibition studies .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify confounding variables such as pH or incubation time .

Q. How can NMR-based metabolomics optimize the production of bioactive isoquinoline derivatives in microbial systems?

- Methodological Answer : Time-resolved -NMR metabolomics tracks secondary metabolite production in actinomycetes (e.g., Streptomyces sp.). For example:

- Fermentation Optimization : Harvest cultures at 24-hour intervals and analyze ethyl acetate extracts. PCA identifies metabolic shifts correlating with peak isoquinoline yields (e.g., days 3–4) .

- Biotransformation Pathways : Use -labeled precursors to trace methoxylation patterns, as seen in the biosynthesis of novel polyketide-derived isocoumarins .

Q. What computational and experimental approaches validate the interaction of 2-benzoyl-1,2-dihydroisoquinoline with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinities to receptors (e.g., serotonin receptors). Validate with site-directed mutagenesis.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) using immobilized target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions to confirm thermodynamic stability .

Methodological Guidelines

- Hypothesis Testing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .

- Ethical Compliance : Document adherence to institutional guidelines for chemical safety and biological assays .

- Data Contradiction Analysis : Use OPLS regression to isolate variables affecting bioactivity outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.